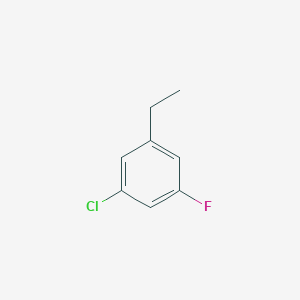

1-Chloro-3-ethyl-5-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClF |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

1-chloro-3-ethyl-5-fluorobenzene |

InChI |

InChI=1S/C8H8ClF/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |

InChI Key |

OZJRTDIQDAXKGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 Ethyl 5 Fluorobenzene

Established Synthetic Pathways to 1-Chloro-3-ethyl-5-fluorobenzene

Traditional methods for synthesizing polysubstituted benzenes rely on a sequence of electrophilic aromatic substitution (EAS) reactions, where the order of substituent introduction is critical for achieving the desired regiochemistry. lumenlearning.comlibretexts.org

A direct approach to synthesizing this compound is the electrophilic chlorination of the precursor, 3-ethyl-5-fluorobenzene. In this reaction, the existing substituents—the ethyl group and the fluorine atom—direct the incoming chloro group. Both the ethyl group (an alkyl group) and the fluorine atom (a halogen) are ortho-, para-directors. fiveable.me This means they activate the positions ortho and para to themselves for electrophilic attack.

In the case of 3-ethyl-5-fluorobenzene, the positions ortho to the ethyl group are C2 and C6, and the para position is C4. The positions ortho to the fluorine are C2 and C4, and the para position is C6. Therefore, all available positions (C2, C4, and C6) are activated. The chlorination would likely result in a mixture of isomers, with the chlorine adding to one of these activated positions. Achieving high selectivity for the desired this compound (where chlorine is at C1) via this direct method would be challenging due to the competing directing effects of the existing groups.

Multi-step syntheses offer superior control over the final substitution pattern by strategically introducing and modifying functional groups. lumenlearning.comlibretexts.org A plausible multi-step route to this compound begins with a simpler benzene (B151609) derivative and involves a Friedel-Crafts acylation followed by a reduction step. organic-chemistry.orgdoubtnut.com

One potential pathway starts with 1-chloro-3-fluorobenzene (B165101). The synthesis would proceed as follows:

Friedel-Crafts Acylation : 1-chloro-3-fluorobenzene undergoes Friedel-Crafts acylation with an acyl halide (e.g., propanoyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comnih.gov The chloro and fluoro groups are ortho-, para-directors, but also deactivating. The acylation is directed to the position para to the fluorine and ortho to the chlorine (C4), or para to the chlorine and ortho to the fluorine (C6). The acyl group is a meta-director.

Reduction : The resulting ketone is then reduced to an ethyl group. Common reduction methods include the Wolff-Kishner or Clemmensen reductions. wikipedia.org The order of these steps is crucial; performing the Friedel-Crafts reaction on a deactivated ring can be difficult. libretexts.org

An alternative, and often more effective, strategy involves introducing the meta-directing acyl group first to control the position of the subsequent substituent. lumenlearning.comlibretexts.org For instance, starting from fluorobenzene (B45895):

Friedel-Crafts Acylation : Fluorobenzene is acylated with propanoyl chloride and AlCl₃. The fluorine directs the incoming acyl group primarily to the para position, yielding 1-(4-fluorophenyl)propan-1-one.

Chlorination : The ketone group is a strong deactivator and a meta-director. Electrophilic chlorination of 1-(4-fluorophenyl)propan-1-one will direct the chlorine atom to the position meta to the acyl group (C3), resulting in 1-(3-chloro-4-fluorophenyl)propan-1-one.

Reduction : The final step is the reduction of the keto group to an ethyl group, yielding the target compound. This sequence ensures the correct 1,3,5-arrangement of the substituents.

| Step | Reaction | Reagents | Key Consideration |

| 1 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | Acyl group is a meta-director, controlling subsequent substitution. lumenlearning.comwikipedia.org |

| 2 | Chlorination | Cl₂, FeCl₃ | The acyl group directs the chlorine to the meta position. doubtnut.com |

| 3 | Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Converts the ketone to an alkyl group without affecting other substituents. wikipedia.org |

Advanced and Emerging Synthetic Techniques for Halogenated Aromatics

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of halogenated aromatic compounds, often providing higher selectivity and milder reaction conditions.

Palladium-catalyzed decarbonylation is a powerful method for converting aromatic acyl halides or anhydrides into aryl halides. researchgate.netmdpi.com This process involves the oxidative addition of the acyl halide to a Pd(0) complex, followed by decarbonylation (loss of CO) and reductive elimination to yield the aryl halide. mdpi.com This strategy can be particularly useful in complex syntheses where direct halogenation is problematic. For example, an appropriately substituted aromatic carboxylic acid could be converted to its acyl chloride and then subjected to decarbonylative chlorination using a palladium catalyst. bohrium.comresearchgate.net This avoids the use of harsh electrophilic halogenating agents.

Achieving regioselectivity in the halogenation of substituted benzenes is a significant challenge. fiveable.me Advanced methods have been developed to address this. Palladium-catalyzed C-H bond halogenation allows for the direct and selective introduction of halogens. organic-chemistry.org These reactions often use N-halosuccinimides (NCS, NBS, NIS) as the halogen source and can provide products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org The use of specific solvents, such as hexafluoroisopropanol (HFIP), has also been shown to promote highly regioselective halogenations with N-halosuccinimides under mild conditions. researchgate.net These methods rely on directing groups to position the catalyst and achieve high selectivity, which could be exploited in the synthesis of this compound.

| Method | Catalyst/Reagent | Advantage |

| Pd-catalyzed C-H Halogenation | Pd catalyst, N-halosuccinimide | High regioselectivity, complementary to EAS. organic-chemistry.org |

| Halogenation in Fluorinated Alcohols | N-halosuccinimide, HFIP | Mild conditions, high yields, and regioselectivity. researchgate.net |

Catalytic C-H bond activation and functionalization represent a frontier in organic synthesis, aiming to construct complex molecules from simple precursors with high atom economy. nih.gov Palladium/norbornene catalysis, also known as the Catellani reaction, enables the functionalization of both the ortho and ipso positions of an aryl halide in a single operation. nih.govkeytosustainability.com This powerful tool assembles complex molecules from simple starting materials in a controlled sequence. keytosustainability.com Other transition metals, such as gold, have also been used to catalyze the functionalization of aromatic C-H bonds under mild, and even solvent-free, conditions. acs.org These emerging catalytic systems offer the potential for novel and more efficient synthetic routes to polysubstituted aromatics like this compound by allowing for the sequential and selective introduction of the required functional groups.

Industrial-Scale Synthesis Considerations for Halogenated Aromatics

The industrial production of halogenated aromatic compounds like this compound involves multi-step syntheses, where careful consideration of process parameters is crucial for ensuring high yield, purity, and cost-effectiveness. The synthesis of substituted aromatic compounds, including halogenated aromatics, is vital for the pharmaceutical, agrochemical, and specialty materials industries. These compounds serve as key intermediates, and their substitution patterns significantly influence their chemical reactivity and biological activity.

Electrophilic aromatic substitution is a fundamental method for introducing functional groups, such as halogens, onto an aromatic ring. In a large-scale setting, factors such as reactor design, heat transfer, and management of raw materials and byproducts become paramount. For halogenated hydrocarbons, electrophilic aromatic substitution reactions, where halogens like chlorine or bromine replace a hydrogen atom on the benzene ring, are typical. The stability and reactivity of these compounds make them important for various chemical processes.

A common approach to synthesizing a compound like this compound would likely start from a more readily available substituted benzene. For instance, the synthesis could begin with the Friedel-Crafts acylation of a suitable precursor, followed by reduction and then halogenation steps. The choice of starting material and the sequence of reactions are critical decisions in process development.

One possible synthetic route could involve the chlorination of 3-ethyl-5-fluorobenzene. The existing ethyl and fluoro substituents on the aromatic ring will direct the incoming chloro group to a specific position. The fluorine atom is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. In this specific substitution pattern, the positions ortho and para to the fluorine and ethyl groups must be considered to predict the final product.

The table below illustrates a hypothetical industrial-scale reaction for the chlorination of a substituted benzene, highlighting key process parameters.

Table 1: Illustrative Industrial-Scale Chlorination Parameters

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | 3-ethyl-5-fluorobenzene, Chlorine (Cl₂) | Starting material and halogenating agent. |

| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) | To polarize the halogen molecule and generate the electrophile. |

| Solvent | Inert solvent (e.g., Dichloromethane (B109758), Carbon tetrachloride) | To dissolve reactants and facilitate the reaction. |

| Temperature | 20-50 °C | To control the reaction rate and minimize side reactions. |

| Pressure | Atmospheric | Sufficient for this type of reaction. |

| Reaction Time | 2-6 hours | To ensure complete conversion of the starting material. |

| Work-up | Quenching with water, neutralization, extraction, and distillation | To isolate and purify the final product. |

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 3 Ethyl 5 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically electron-rich, are generally poor candidates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is particularly relevant for halogenated aromatic compounds.

In 1-Chloro-3-ethyl-5-fluorobenzene, the carbon atom bonded to the chlorine is a primary site for nucleophilic attack. The presence of two electron-withdrawing halogens (fluoro and chloro) activates the ring for SNAr reactions. Nucleophiles such as amines (R-NH₂) and thiols (R-SH), or their corresponding anions (R-NH⁻ and RS⁻), can displace the chloride ion. nih.govyoutube.com

The reaction with an amine would yield an N-substituted 3-ethyl-5-fluoroaniline, while reaction with a thiol would produce a 3-ethyl-5-fluorophenyl thioether. These reactions are typically carried out under basic conditions to generate the more potent anionic nucleophile or to neutralize the proton eliminated during the substitution. While specific kinetic studies on this compound are not extensively documented, the general mechanism for SNAr reactions with amines and thiols on activated aryl halides is well-established. nih.govresearchgate.netresearchgate.net

The rate of an SNAr reaction is influenced by the nature of the leaving group and the other substituents on the ring. Contrary to what is observed in aliphatic SN2 reactions, the leaving group ability for SNAr follows the order F > Cl > Br > I. wikipedia.org This "element effect" is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate, not the breaking of the carbon-halogen bond. masterorganicchemistry.comnih.gov

The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the negative charge of the intermediate carbanion. masterorganicchemistry.comiscnagpur.ac.in In this compound, the fluorine atom at the meta position relative to the chlorine leaving group activates the ring toward nucleophilic attack, making the substitution of chlorine more favorable than in a non-fluorinated analogue. researchgate.net

Table 1: Influence of Halogen Substituents on SNAr Reactivity

| Halogen (X) | Electronegativity | Inductive Effect | Leaving Group Ability in SNAr | Rationale |

|---|---|---|---|---|

| F | 3.98 | Strong (-I) | Excellent | Strong inductive effect stabilizes the intermediate carbanion, lowering the activation energy of the rate-determining nucleophilic attack. masterorganicchemistry.comnih.gov |

| Cl | 3.16 | Moderate (-I) | Good | Less effective at stabilizing the intermediate carbanion compared to fluorine. wikipedia.org |

| Br | 2.96 | Moderate (-I) | Good | Similar in reactivity to chlorine. wikipedia.org |

| I | 2.66 | Weak (-I) | Fair | Weakest inductive stabilization of the intermediate. wikipedia.org |

The SNAr mechanism is a two-step process:

Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The electron-withdrawing substituents (fluorine and chlorine) are crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgpressbooks.pub

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). This step is typically fast. iscnagpur.ac.in

For monosubstituted halobenzenes, these reactions are generally difficult. However, the presence of multiple electron-withdrawing groups, such as the additional fluorine atom in this compound, facilitates the formation and stabilization of the Meisenheimer complex, making the SNAr pathway more accessible. acs.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a critical role in determining both the rate of the reaction and the position (regiochemistry) of the new substituent. csbsju.edu

The three substituents on this compound have competing directing effects:

Ethyl Group (-CH₂CH₃) : As an alkyl group, it is an activating substituent that donates electron density to the ring through an inductive effect. It directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the ethyl group activates the ring, while the halogens deactivate it. The position of electrophilic attack will be a balance between the activating effect of the ethyl group and the deactivating and directing effects of the halogens. The available positions for substitution are C2, C4, and C6.

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -Cl | C1 | Deactivating | ortho, para |

| -CH₂CH₃ | C3 | Activating | ortho, para |

| -F | C5 | Deactivating | ortho, para |

While specific competitive halogenation or alkylation studies on this compound are not readily found, the outcome can be predicted by analyzing the directing effects.

Position C2 : ortho to the chloro group and ortho to the ethyl group.

Position C4 : para to the chloro group and ortho to the ethyl group.

Position C6 : ortho to the chloro group and ortho to the fluoro group.

The ethyl group is the strongest activating group, so it will primarily dictate the positions of substitution. Therefore, attack is most favored at its ortho and para positions. The para position to the ethyl group is already occupied by the chlorine atom. Thus, the primary sites for electrophilic attack are the two ortho positions: C2 and C4.

Between C2 and C4, steric hindrance may play a role. However, electronically, both positions are activated by the ethyl group and directed by the chloro group. Position C6 is less favored as it is flanked by two deactivating halogens. Therefore, in a reaction like halogenation (e.g., with Br₂/FeBr₃) or Friedel-Crafts alkylation, a mixture of 2- and 4-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions. researchgate.net

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Influence of Substituents | Predicted Outcome |

|---|---|---|

| C2 | ortho to -Cl (directing), ortho to -CH₂CH₃ (activating, directing) | Major Product |

| C4 | para to -Cl (directing), ortho to -CH₂CH₃ (activating, directing) | Major Product |

| C6 | ortho to -Cl (directing), ortho to -F (directing) | Minor Product |

Oxidation Reactions of the Ethyl Moiety

The ethyl group attached to the benzene ring is a primary site for oxidative transformations. Depending on the reagents and reaction conditions, it can be selectively oxidized to either a carboxylic acid or an aldehyde.

The oxidation of the ethyl group in this compound can yield two primary products of significant synthetic utility: 3-chloro-5-fluorobenzoic acid and 1-(3-chloro-5-fluorophenyl)ethanal.

To Carboxylic Acids: Strong oxidizing agents are typically employed for the direct conversion of the ethyl group to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or basic media are effective for this transformation. The reaction proceeds through the initial oxidation of the benzylic carbon to a secondary alcohol, which is then further oxidized to a ketone and subsequently to the carboxylic acid via cleavage of the ethyl group's C-C bond.

To Aldehydes: The selective oxidation to an aldehyde is more delicate as the reaction must be stopped at the intermediate stage to prevent over-oxidation to the carboxylic acid. Milder and more specialized oxidizing agents are required. A common method involves the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with high selectivity. For an ethyl group, the reaction would likely proceed via a controlled oxidation mechanism at the benzylic position.

A hypothetical reaction scheme for these selective oxidations is presented below:

Table 1: Hypothetical Selective Oxidation of this compound

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| This compound | 3-chloro-5-fluorobenzoic acid | 1. KMnO₄, H₂O, heat 2. H₃O⁺ |

Catalytic oxidation methods offer a more sustainable and efficient alternative to stoichiometric oxidations. For alkylbenzenes, various transition metal-based catalysts have been developed to facilitate oxidation using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

For a compound like this compound, cobalt, manganese, or copper-based catalysts are often employed. These reactions typically proceed via a free-radical mechanism initiated by the catalyst. The catalyst facilitates the formation of a benzylic radical from the ethyl group, which then reacts with oxygen to form a hydroperoxide intermediate. This intermediate can then be converted to the corresponding ketone (1-(3-chloro-5-fluorophenyl)ethanone) and alcohol (1-(3-chloro-5-fluorophenyl)ethanol). Further oxidation to the carboxylic acid can also occur under more forcing conditions.

The selectivity of these catalytic oxidations can be tuned by modifying the catalyst, solvent, temperature, and pressure. For instance, the use of N-hydroxyphthalimide (NHPI) as a co-catalyst in conjunction with a metal catalyst can significantly enhance the efficiency and selectivity of the oxidation of the ethyl group to the corresponding ketone.

Table 2: Representative Catalytic Oxidation Conditions for Alkylbenzenes

| Catalyst System | Oxidant | Typical Products |

|---|---|---|

| Cobalt(II) acetate | O₂ | Ketone, Alcohol |

| Manganese(II) acetate | O₂ | Carboxylic acid |

| Copper(II) naphthenate | O₂ | Ketone, Alcohol |

Reduction Reactions

The reduction of this compound can target either the halogen substituents or the aromatic ring itself, depending on the chosen methodology.

Selective reduction of a specific halogen in a polyhalogenated aromatic compound is a challenging task due to the similar reactivity of the carbon-halogen bonds. Generally, the ease of reduction follows the order C-I > C-Br > C-Cl > C-F. Therefore, selectively reducing the fluorine atom in the presence of chlorine is particularly difficult under standard catalytic hydrogenation conditions.

Specialized reagents and catalysts would be required to achieve such selectivity. For instance, certain transition metal complexes with tailored ligand spheres might exhibit preferential reactivity towards the C-F bond. However, it is more common for catalytic hydrogenation (e.g., using Pd/C and H₂) to lead to the reduction of the less stable C-Cl bond before affecting the C-F bond.

Zero-valent iron (ZVI) nanoparticles have emerged as a promising reagent for the reductive dehalogenation of various halogenated organic compounds, particularly in environmental remediation contexts. The high surface area and reactivity of ZVI nanoparticles allow for the efficient transfer of electrons to the halogenated molecule, leading to the cleavage of the carbon-halogen bond.

In the case of this compound, treatment with ZVI nanoparticles in a proton-donating solvent (like water or alcohols) would be expected to result in dehalogenation. The general mechanism involves the oxidation of iron (Fe⁰ → Fe²⁺ + 2e⁻) and the reductive cleavage of the C-X bond. Research on similar compounds suggests that the C-Cl bond would be more susceptible to reduction by ZVI than the stronger C-F bond. Therefore, the primary product would likely be 1-ethyl-3-fluorobenzene. Complete dehalogenation to form ethylbenzene (B125841) might be achievable under more vigorous conditions or with more reactive bimetallic nanoparticles (e.g., Fe/Pd, Fe/Ni). mdpi.com

Table 3: Expected Products from Dehalogenation with Zero-Valent Iron

| Substrate | Reagent | Major Product | Minor Product |

|---|

The hydrogenation of the aromatic ring of this compound requires more forcing conditions than the reduction of the halogen substituents. This transformation typically involves high pressures of hydrogen gas and highly active catalysts.

Rhodium (Rh) and Ruthenium (Ru) catalysts, often supported on carbon or alumina, are particularly effective for aromatic ring hydrogenation. The reaction would proceed to yield 1-chloro-3-ethyl-5-fluorocyclohexane. It is important to note that under these conditions, concurrent dehalogenation can also occur, leading to a mixture of products, including ethylcyclohexane. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the selectivity towards ring hydrogenation versus dehalogenation. For example, using a rhodium-on-carbon catalyst in a non-polar solvent at elevated pressure would favor the hydrogenation of the aromatic ring.

Table 4: Conditions for Aromatic Ring Hydrogenation

| Catalyst | Hydrogen Pressure | Temperature | Expected Product |

|---|---|---|---|

| Rh/C | High (e.g., >50 atm) | Moderate to High | 1-chloro-3-ethyl-5-fluorocyclohexane |

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different molecular fragments, often with the aid of a metal catalyst. wikipedia.org For this compound, these reactions primarily exploit the reactivity of the carbon-chlorine bond.

Suzuki, Heck, and Sonogashira Coupling Potentials with Halogenated Aromatics

The palladium-catalyzed Suzuki, Heck, and Sonogashira reactions are cornerstone methods for forming carbon-carbon bonds. wikipedia.orgrsc.org The potential for this compound to participate in these reactions hinges on the selective activation of the C-Cl bond over the C-F bond. Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring more specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to facilitate the initial oxidative addition step. acs.orgresearchgate.net

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron species, typically a boronic acid. wikipedia.orgharvard.edu For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted biphenyl. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Given the significantly lower bond dissociation energy of the C-Cl bond compared to the C-F bond, the reaction would selectively proceed at the chlorine-substituted position. Efficient catalysts developed for chloroarenes, often involving ligands like 2-dicyclohexylphosphino-2′-(dimethylamino)-biphenyl (DavePHOS), can achieve high yields even with deactivated or sterically hindered substrates. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. organic-chemistry.orgwikipedia.org this compound can serve as the aryl halide component, reacting with various alkenes. acs.orgresearchgate.net The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) center, followed by alkene insertion and beta-hydride elimination. wikipedia.orgyoutube.com This would result in the formation of a 1-ethyl-3-fluoro-5-vinyl-substituted benzene derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov When reacting this compound, the C-Cl bond would be the reactive site for coupling with a terminal alkyne. libretexts.org This process allows for the synthesis of arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed, broadening its applicability. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Core Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex + Phosphine Ligand + Base | 3-Aryl-1-ethyl-5-fluorobenzene |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(0) complex + Base | 1-Ethyl-3-fluoro-5-(alkenyl)benzene |

| Sonogashira Coupling | Terminal Alkyne (H−C≡C−R) | Pd(0) complex + Cu(I) salt + Amine Base | 1-Ethyl-3-fluoro-5-(alkynyl)benzene |

Kumada Cross-Coupling in Related Biphenyl Synthesis

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgslideshare.net It provides a powerful and economical route for the synthesis of unsymmetrical biaryls. organic-chemistry.org

In the context of this compound, this compound would act as the organic halide partner. It could be coupled with an aryl Grignard reagent (Ar-MgBr) to synthesize a 3-aryl-1-ethyl-5-fluorobenzene. The mechanism involves oxidative addition of the C-Cl bond to the catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the biaryl product and regenerate the catalyst. wikipedia.orgyoutube.com A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, a significant limitation is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups on either coupling partner. organic-chemistry.org

Directed C-H Activation Strategies in Aryl Systems

Directed C-H activation is an advanced strategy that enables the functionalization of specific carbon-hydrogen bonds. nih.gov This approach relies on a directing group within the substrate that coordinates to a transition metal catalyst, guiding it to a specific, often proximal, C-H bond. nih.gov This strategy offers an alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized substrates like organohalides or organometallics. acs.org

While this compound itself lacks a conventional directing group, a synthetically modified analog could leverage this methodology. For instance, if the ethyl group were oxidized to a carboxylic acid and converted to an N-methoxy amide (a known directing group), a palladium or ruthenium catalyst could be directed to activate the ortho C-H bonds at positions C4 and C6. nih.gov This would allow for direct arylation, alkylation, or other functionalizations at these positions, offering a synthetic route that is complementary to the cross-coupling reactions at the C-Cl bond. The competition between C-H activation and C-Cl activation would depend on the specific catalyst and reaction conditions employed.

| Potential C-H Activation Site | Required Modification | Rationale | Potential Reaction |

|---|---|---|---|

| C4, C6 | Conversion of ethyl group to an amide or other directing group | Directing group guides catalyst to ortho C-H bonds. | Direct Arylation, Olefination |

| C2 | Installation of a directing group at C1 (replacing Cl) | Directing group guides catalyst to ortho C-H bond. | Direct Functionalization |

Radical Reactions and Benzyne (B1209423) Intermediates

Beyond metal-catalyzed couplings, this compound can potentially undergo reactions involving highly reactive intermediates such as radicals and benzynes.

Formation and Reactivity of Benzyne Species from Haloaryl Precursors

Arynes, particularly the parent benzyne, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. greyhoundchrom.com They can be generated from haloaryl precursors through elimination reactions. nih.gov For this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, could induce an elimination reaction. greyhoundchrom.com

Deprotonation could occur at either C2 or C6, the positions ortho to the halogen atoms. Subsequent loss of a halide anion (Cl⁻ or F⁻) would generate a substituted benzyne intermediate. Due to the higher acidity of protons ortho to fluorine, deprotonation at C6 is plausible, leading to the elimination of HCl and the formation of 4-ethyl-6-fluorobenzyne. Alternatively, deprotonation at C2 could lead to HF elimination to form 4-ethyl-2-chlorobenzyne. The resulting aryne is extremely electrophilic and will rapidly react with any available nucleophiles or dienes in the reaction mixture, such as in Diels-Alder cycloadditions. greyhoundchrom.com Another established method for generating arynes under milder conditions involves the use of 2-(trimethylsilyl)aryl triflates, which form benzynes upon treatment with a fluoride (B91410) source. nih.govdigitellinc.com

Radical C-H Difluoromethylation in Related Heteroaromatics

Radical C-H difluoromethylation is a modern synthetic method for installing the valuable difluoromethyl (–CF₂H) group onto aromatic and heteroaromatic rings. rsc.orgnih.gov These reactions often proceed via the generation of a difluoromethyl radical, which then adds to the aromatic system. nih.gov

A related process, radical chlorodifluoromethylation, uses an electrophilic chlorodifluoromethyl radical (•CF₂Cl). nih.gov This radical would be expected to preferentially attack electron-rich positions on an aromatic ring. In this compound, the ethyl group is weakly activating, while the chloro and fluoro groups are deactivating. The interplay of these electronic effects would direct the radical addition to the C2, C4, and C6 positions. The resulting chlorodifluoromethylated aromatic can then be a versatile intermediate, as the C-Cl bond in the -CF₂Cl group can be further functionalized, for example, through hydrogenolysis to yield the desired difluoromethylated product. nih.gov This two-step process can overcome electronic limitations of direct radical difluoromethylation. nih.gov

Mechanistic Elucidation of Complex Transformations

The intricate dance of electrons and atoms during a chemical reaction is best understood through a detailed mechanistic study. For this compound, the interplay of its three distinct substituents—chloro, ethyl, and fluoro—governs the pathways through which it reacts. The chloro and fluoro groups are halogens with competing inductive and resonance effects, while the ethyl group is a simple alkyl substituent. Their positions on the benzene ring dictate the regioselectivity and rate of reactions.

Kinetic and Thermodynamic Aspects of Reaction Pathways

A thorough understanding of a chemical transformation requires knowledge of its kinetics—how fast it proceeds—and its thermodynamics—the energy changes involved. As of the current literature survey, specific experimental kinetic and thermodynamic data, such as activation energies or reaction enthalpies, for reactions involving this compound are not extensively documented. However, valuable insights can be drawn from the behavior of structurally similar compounds.

The reactivity of halobenzenes in electrophilic aromatic substitution is a well-studied area. For instance, fluorobenzene (B45895) exhibits an anomalous reactivity compared to other halobenzenes. While halogens are generally deactivating due to their inductive electron withdrawal, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In fluorobenzene, the rates of nitration and chlorination are only 15–80% as fast as that of benzene, whereas other halobenzenes react five to ten times slower. nih.gov This suggests that the fluorine atom in this compound would have a significant, albeit complex, influence on the reaction rates.

Table 1: Thermodynamic Data for Related Compounds

| Compound Name | Formula | Property | Value | Units | Reference |

|---|

Note: ΔfH°liquid refers to the standard enthalpy of formation in the liquid phase.

Identification and Characterization of Reaction Intermediates

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, also known as a sigma complex. This species is formed when an electrophile attacks the π-system of the benzene ring, leading to a resonance-stabilized carbocation. The substituents on the ring play a crucial role in the stability of this intermediate. For this compound, the ethyl group would stabilize the arenium ion when the electrophile adds to the positions ortho or para to it, while the halogens would have a more complex stabilizing/destabilizing effect.

In other types of reactions, such as those involving radical mechanisms, different intermediates would be expected. For example, in the visible-light-triggered thiolation of bromoalkynes, radical intermediates have been proposed. nist.gov Radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are a common method to infer the presence of such radical intermediates. nist.gov While this specific reaction does not involve this compound directly, it highlights the methodologies used to identify radical intermediates in the reactions of related halogenated organic compounds.

Computational chemistry, using methods like Density Functional Theory (DFT), has also become a powerful tool for studying reaction mechanisms and the structures of transient intermediates. Such calculations can provide insights into the relative energies of different intermediates and transition states, helping to elucidate the most likely reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. For this compound, various NMR techniques can be employed to elucidate its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as complex multiplets. The electron-withdrawing effects of the chlorine and fluorine atoms would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).

The ethyl group would present a more straightforward pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the aromatic ring and will be deshielded compared to the methyl protons. The coupling between the methylene and methyl protons will follow the n+1 rule, resulting in the characteristic quartet and triplet.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| -CH₂- (ethyl) | ~2.6 | Quartet |

| -CH₃ (ethyl) | ~1.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, eight distinct carbon signals are expected. The carbon atoms attached to the electronegative fluorine and chlorine atoms will be significantly affected. The carbon atom bonded to fluorine will show a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon atoms of the ethyl group will appear at higher field (lower ppm values) compared to the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | ~160-165 (doublet) |

| C-Cl | ~130-135 |

| C-Ethyl | ~140-145 |

| Aromatic C-H | ~110-130 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

Two-Dimensional NMR Techniques, e.g., COSY, HMBC, and HSQC

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton and carbon signals unambiguously.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be observed, confirming their connectivity. It would also show correlations between the neighboring aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. youtube.com This would allow for the direct assignment of the protonated aromatic carbons and the carbons of the ethyl group by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. youtube.com This is particularly useful for identifying the quaternary (non-protonated) aromatic carbons. For instance, the protons of the ethyl group would show correlations to the aromatic carbon to which the ethyl group is attached, as well as to the adjacent aromatic carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be influenced by the other substituents on the benzene ring. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring and its substituents.

Vibrational Mode Analysis of Aromatic Ring and Substituents

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its structural components.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. nih.govresearchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group are expected in the 2960-2850 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of sharp bands in the 1600-1450 cm⁻¹ region. nih.gov

C-F Stretching: The carbon-fluorine bond gives a strong absorption band, typically in the range of 1250-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the 800-600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a sample molecule, leading to the formation of a positively charged molecular ion (M•+) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, characterized by a specific pattern of fragment ions that helps in structure elucidation.

While specific experimental EI mass spectra for this compound are not detailed in the reviewed literature, the expected fragmentation pattern can be predicted based on its structure and data from analogous compounds. The molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the molecular ion peak is expected.

Key fragmentation pathways for this compound would likely involve:

Loss of the ethyl group: A significant fragment would arise from the cleavage of the ethyl group (•CH₂CH₃), resulting in a peak at M-29.

Loss of a chlorine atom: Cleavage of the carbon-chlorine bond would lead to a fragment at M-35 and M-37, corresponding to the two chlorine isotopes.

Loss of a methyl radical: Benzylic cleavage of a methyl radical (•CH₃) from the ethyl group is a common fragmentation for ethyl-substituted benzenes, which would produce a fragment at M-15.

For comparison, the EI mass spectrum of the related compound 1-Chloro-3-ethylbenzene shows prominent peaks at m/z 125 (loss of a methyl group) and 140 (the molecular ion). nist.govnih.gov Another related structure, 1-chloro-2-fluorobenzene, also displays characteristic fragmentation based on its halogen substituents. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms.

No experimental HRMS data for this compound were found in the surveyed sources. However, its theoretical monoisotopic mass has been calculated. nih.gov An HRMS analysis would be employed to experimentally verify this exact mass, confirming the elemental formula C₈H₈ClF. For instance, in studies of other halogenated organic molecules, HRMS is routinely used to confirm the identity of newly synthesized compounds by matching the experimentally measured mass to the calculated value. acs.org

Table 1: Calculated Mass Properties for this compound

| Property | Value | Reference |

| Molecular Weight | 158.60 g/mol | nih.gov |

| Exact Mass | 158.0298561 Da | nih.gov |

| Monoisotopic Mass | 158.0298561 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, particularly those with conjugated systems like benzene rings, characteristic absorption bands provide structural information.

Specific UV-Vis absorption data for this compound is not available in the cited literature. As a substituted benzene derivative, it is expected to exhibit absorption bands in the UV region. The benzene ring possesses characteristic absorptions (B-band and E-band) that are influenced by the nature and position of its substituents. The presence of chloro, fluoro, and ethyl groups on the aromatic ring will cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity compared to unsubstituted benzene. For example, the NIST WebBook indicates the availability of UV/Visible spectrum data for the related compound m-chlorotoluene, which can provide an illustrative example of the expected spectral region for this class of compounds. nist.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating compounds and assessing their purity.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. In GC, a sample is vaporized and injected into a column, and separation occurs as the compound is carried by a carrier gas and interacts with the stationary phase lining the column. The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic property under a specific set of conditions.

While specific experimental GC parameters for this compound have not been documented in the available sources, its volatility makes it an ideal candidate for GC analysis. It can be used to determine its purity by detecting the presence of any residual starting materials or byproducts from its synthesis. The retention time would be dependent on factors such as the column's stationary phase (e.g., polar vs. non-polar), column temperature, and the compound's boiling point. For the related compound 1-Chloro-3-ethylbenzene, a Kovats retention index of 1036 on a standard non-polar column has been reported, giving an indication of its elution behavior. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. Separation is based on the compound's interaction with the stationary phase in the column and the mobile phase (solvent).

Experimental HPLC conditions for this compound are not specified in the reviewed literature. However, reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, would be a suitable method for its analysis. The retention of this compound would be influenced by its moderate hydrophobicity, a property that can be estimated by its calculated XLogP3 value of 3.4. nih.gov HPLC is frequently used for the purity assessment of halogenated benzene derivatives. bldpharm.combldpharm.com A pure sample would ideally show a single sharp peak in the chromatogram under appropriate conditions.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Such a study, if conducted, would require the successful growth of a single crystal of the compound suitable for diffraction analysis. The resulting data would provide invaluable insights into its solid-state packing and intermolecular interactions.

The anticipated findings from an X-ray crystallographic analysis would include the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell. From these coordinates, critical intramolecular details such as the C-Cl, C-F, and C-C bond lengths and the angles of the benzene ring and its substituents could be accurately measured. This information would reveal the extent of any steric strain imposed by the adjacent ethyl and chloro groups and the electronic influence of the fluorine atom on the molecular geometry.

Table 1: Hypothetical X-ray Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. | Would reveal the basic symmetry of how the molecules are arranged in the crystal. |

| Space Group | The specific symmetry group of the crystal, detailing all symmetry operations. | Provides a more detailed description of the crystal's symmetry, which influences its physical properties. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms (e.g., C-Cl, C-F, C-C). | Would provide precise measurements of the covalent bonds within the molecule, offering insight into bond strength and order. For example, the C-F bond is expected to be shorter and stronger than the C-Cl bond. |

| Bond Angles (°) | The angles formed between three connected atoms (e.g., C-C-C, Cl-C-C). | Determines the local geometry around each atom and can indicate the degree of steric hindrance or electronic repulsion between substituent groups. For instance, the angles involving the ethyl group might deviate from ideal sp³ hybridization due to steric interactions with the adjacent chlorine atom. |

| Torsion Angles (°) | The dihedral angles describing the rotation around a bond. | Would define the conformation of the ethyl group relative to the plane of the benzene ring. |

Advanced Spectroscopic Methods, e.g., Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying aromatic and halogenated compounds.

Specific experimental Raman spectra for this compound are not readily found in the current body of scientific literature. However, based on the known functional groups within the molecule, a theoretical Raman spectrum can be predicted. The spectrum would be characterized by a series of bands corresponding to specific molecular vibrations.

Key vibrational modes expected in the Raman spectrum of this compound would include the stretching vibrations of the C-Cl and C-F bonds, which typically appear in the fingerprint region of the spectrum. The aromatic ring itself would produce several characteristic bands, including ring breathing modes and C-H stretching and bending vibrations. The ethyl group would also contribute its own set of vibrational signatures, such as C-H stretching and bending modes. Analysis of the positions, intensities, and polarization of these Raman bands would allow for a detailed characterization of the molecule's vibrational structure.

Table 2: Predicted Raman Spectral Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3100 - 3000 | The stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 3000 - 2850 | The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group (-CH₂- and -CH₃). |

| Aromatic C=C Stretching (Ring Modes) | 1650 - 1400 | Vibrations involving the stretching of the carbon-carbon bonds within the benzene ring. The substitution pattern influences the number and position of these bands. |

| Aliphatic C-H Bending | 1470 - 1350 | The scissoring and bending vibrations of the C-H bonds in the ethyl group. |

| C-F Stretching | 1250 - 1000 | The stretching vibration of the carbon-fluorine bond. This is typically a strong band. |

| Ring Breathing Mode | ~1000 | A symmetric radial expansion and contraction of the benzene ring. The frequency is sensitive to the mass and electronic nature of the substituents. |

| C-Cl Stretching | 800 - 600 | The stretching vibration of the carbon-chlorine bond. This band is typically intense in the Raman spectrum. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | The bending of the C-H bonds out of the plane of the aromatic ring. The frequencies are characteristic of the substitution pattern. |

| C-C-Cl and C-C-F Bending | < 600 | Low-frequency bending and deformation modes involving the halogen substituents and the carbon skeleton. |

Conclusion

1-Chloro-3-ethyl-5-fluorobenzene serves as an exemplary case study in the chemistry of multifunctionalized halogenated aromatic hydrocarbons. Its synthesis necessitates a strategic application of fundamental organic reactions, with careful consideration of substituent directing effects. The interplay of the electronic and steric properties of its chloro, ethyl, and fluoro groups results in a nuanced reactivity profile, making it a molecule of interest for further investigation in synthetic and medicinal chemistry. The predicted spectroscopic data provides a valuable reference for the characterization of this and similar polysubstituted benzene (B151609) derivatives.

Computational and Theoretical Investigations of 1 Chloro 3 Ethyl 5 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 1-Chloro-3-ethyl-5-fluorobenzene, these calculations offer a lens to view its intrinsic properties at the atomic level.

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO) are key to understanding this.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP is influenced by its three substituents. The electron-withdrawing nature of the chlorine and fluorine atoms leads to a decrease in electron density on the aromatic ring, creating regions of positive potential. Conversely, the ethyl group is electron-donating, which increases the electron density in its vicinity. Therefore, the MEP would likely show a region of negative potential around the ethyl group and the phenyl ring's pi-system, while positive potentials would be located around the hydrogen atoms and in the vicinity of the halogen atoms.

Frontier Molecular Orbitals (HOMO and LUMO) are central to chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

This is an illustrative table with hypothetical values for this compound based on theoretical principles.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the ethyl group around its bond to the benzene (B151609) ring.

The two main types of conformations are staggered and eclipsed. In the staggered conformations, the hydrogen atoms on the ethyl group's methyl and methylene (B1212753) groups are positioned to minimize steric repulsion. In the eclipsed conformations, these hydrogen atoms are aligned, leading to higher steric strain and energy.

A study of ethylbenzene (B125841) has shown that the most stable conformation is the one where the C-C single bond of the ethyl group is perpendicular to the plane of the benzene ring. nist.gov This minimizes steric interactions between the ethyl group and the ortho-hydrogens of the ring. For this compound, similar energetic preferences are expected, with the staggered conformations being significantly more stable than the eclipsed ones. The presence of the chloro and fluoro substituents at the meta positions is not expected to significantly alter the rotational barrier of the ethyl group.

| Conformer | Relative Energy (kcal/mol) | Description |

| Staggered 1 | 0.0 | Most stable, C-C bond of ethyl group is perpendicular to the ring. |

| Eclipsed 1 | ~2.0 | Less stable, C-H bond of ethyl group eclipses a C-C bond of the ring. |

| Staggered 2 | 0.1 | Slightly less stable staggered conformation. |

| Eclipsed 2 | ~2.1 | Higher energy eclipsed conformation. |

This is an illustrative table with hypothetical values for this compound based on theoretical principles.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the different functional groups present in the molecule. These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethyl group, appearing in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: Characteristic of the benzene ring, usually found between 1600 and 1400 cm⁻¹.

C-F stretching: A strong absorption, typically in the 1250-1000 cm⁻¹ region.

C-Cl stretching: Generally observed in the 800-600 cm⁻¹ range.

The precise positions of these peaks can be influenced by the electronic interactions between the substituents. DFT calculations can provide a detailed assignment of each vibrational mode.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3080 |

| Aliphatic C-H stretch | 2970 |

| Aromatic C=C stretch | 1590 |

| Aromatic C=C stretch | 1480 |

| C-F stretch | 1230 |

| C-Cl stretch | 750 |

This is an illustrative table with hypothetical values for this compound based on theoretical principles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the characterization of transition states and the mapping of reaction pathways, providing a detailed understanding of how a reaction proceeds.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy required to reach the transition state from the reactants is the activation energy, which is a key determinant of the reaction rate.

For this compound, a common reaction would be electrophilic aromatic substitution. In such a reaction, an electrophile attacks the electron-rich benzene ring. The stability of the transition state, often a carbocationic intermediate known as a sigma complex or arenium ion, determines the position of substitution.

The substituents on the benzene ring play a crucial role in directing the incoming electrophile. The ethyl group is an activating group, meaning it donates electron density to the ring, stabilizing the positive charge in the transition state and directing the electrophile to the ortho and para positions relative to it. The chloro and fluoro groups are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of resonance effects where their lone pairs can donate electron density to the ring.

In this compound, the directing effects of the substituents are additive. The ethyl group at position 3 will direct incoming electrophiles to positions 2, 4, and 6. The chloro group at position 1 will direct to positions 2, 4, and 6. The fluoro group at position 5 will also direct to positions 2, 4, and 6. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6. Computational modeling can calculate the activation energies for attack at each of these positions to predict the major product.

| Position of Electrophilic Attack | Illustrative Activation Energy (kcal/mol) |

| 2 | 18 |

| 4 | 17 |

| 6 | 18 |

This is an illustrative table with hypothetical values for this compound based on theoretical principles.

Reaction pathway mapping involves computationally tracing the energetic landscape of a reaction from reactants to products. This provides a detailed energetic profile that includes the energies of reactants, intermediates, transition states, and products.

For an electrophilic aromatic substitution on this compound, the reaction energy profile would show the initial energy of the reactants (this compound and the electrophile). As the reaction proceeds, the energy increases to a maximum at the transition state for the formation of the arenium ion. The arenium ion itself is a local energy minimum (an intermediate). A second, smaller energy barrier corresponding to the transition state for the loss of a proton to restore aromaticity would then be surmounted, leading to the final products.

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools for the detailed examination of molecular structures and properties. For this compound, molecular modeling and simulation approaches, particularly those based on Density Functional Theory (DFT), are employed to predict its geometric and electronic characteristics.

By utilizing DFT with a basis set such as 6-311++G(d,p), researchers can determine the optimized molecular geometry of this compound. This process calculates the bond lengths, bond angles, and dihedral angles that result in the most stable, lowest-energy conformation of the molecule. These theoretical calculations are fundamental for understanding the three-dimensional arrangement of the atoms.

Vibrational analysis, another key aspect of molecular modeling, is also performed using DFT methods. This analysis predicts the infrared (IR) and Raman spectra of the molecule by calculating its harmonic vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to particular molecular motions.

The following table presents a selection of theoretically calculated geometric parameters for this compound.

Table 1: Selected Theoretical Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C-C (ring) | ~1.39 Å | |

| C-C (ethyl) | 1.53 Å | |

| Bond Angle | Cl-C1-C2 | 119.5° |

| F-C5-C4 | 119.2° | |

| C2-C3-C(ethyl) | 121.0° | |

| Dihedral Angle | C2-C3-C(ethyl)-C(methyl) | ~60° |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Analysis of Substituent Effects on Electronic Distribution and Chemical Reactivity

The electronic properties and chemical reactivity of this compound are significantly influenced by the chloro, ethyl, and fluoro substituents on the benzene ring. Computational analyses provide quantitative measures of these effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's excitability and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the electron-withdrawing inductive effects of the fluorine and chlorine atoms, combined with the electron-donating nature of the ethyl group, modulate this energy gap.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would show regions of negative potential (red) around the electronegative chlorine and fluorine atoms, which are susceptible to electrophilic attack. Conversely, areas of positive potential (blue) would be located near the hydrogen atoms, indicating sites for potential nucleophilic interactions.

Mulliken atomic charge analysis provides a method for estimating the partial charge on each atom. This allows for a quantitative assessment of how the substituents redistribute electron density across the molecule.

The following table summarizes key computed electronic properties for this compound.

Table 2: Computed Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | ~1.5 D |

Note: These values are representative and can vary based on the computational methodology.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.netuba.ar It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. researchgate.netuba.ar

In this compound, NBO analysis reveals significant hyperconjugative interactions. These include the delocalization of electrons from the π-orbitals of the benzene ring to its antibonding π-orbitals, a key factor in its aromatic character. Additionally, interactions occur between the lone pairs of the chlorine and fluorine atoms and the antibonding orbitals of the ring (n → σ and n → π*). The ethyl group also participates in hyperconjugation through the interaction of its C-H and C-C sigma bonds with the ring's π-system.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more significant interaction and greater stabilization of the molecule. By analyzing these energies, the dominant intramolecular charge transfer events can be identified.

NBO analysis also provides insights into the hybridization of the atomic orbitals. For this compound, this analysis would confirm the sp² hybridization of the ring carbons and the sp³ hybridization of the ethyl group's carbons, while also revealing any deviations from ideal hybridization due to substituent effects.

The table below presents a selection of significant donor-acceptor interactions and their stabilization energies as determined by NBO analysis.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~20.5 |

| π(C3-C4) | π(C5-C6) | ~18.2 |

| LP(2) Cl | σ(C1-C2) | ~2.8 |

| LP(3) F | σ(C5-C6) | ~3.5 |

| σ(C-H) ethyl | π*(C2-C3) | ~1.5 |

Note: LP denotes a lone pair. The values are representative and depend on the level of theory used.

Synthesis and Reactivity of Advanced Derivatives and Analogues

Design and Synthesis of Novel 1-Chloro-3-ethyl-5-fluorobenzene Derivatives

The strategic modification of the this compound scaffold allows for the fine-tuning of its physicochemical and biological properties. This is achieved through the introduction of additional functional groups and the exploration of its isomeric forms.

The introduction of new functional groups onto the this compound framework can be accomplished through various synthetic methodologies. On the aromatic ring, electrophilic aromatic substitution reactions are a common approach. For instance, nitration can introduce a nitro group (-NO2), a versatile precursor for other functionalities. The nitration of similar compounds, such as 1-chloro-3-fluorobenzene (B165101), is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. Given the directing effects of the existing substituents (chloro, fluoro, and ethyl groups are all ortho, para-directing), the position of nitration on the this compound ring would be directed to the positions ortho and para to the activating ethyl group, and ortho to the deactivating but ortho, para-directing halogens. The presence of multiple deactivating groups, however, can make such reactions challenging. msu.edu

Functionalization of the ethyl side chain offers another avenue for derivatization. Halogenation of the benzylic position of the ethyl group can be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield a benzylic bromide, a highly reactive intermediate that can be converted into a wide range of other functional groups, such as alcohols, ethers, and amines, through nucleophilic substitution reactions.

The synthesis and study of isomeric forms of this compound and its analogues provide valuable insights into the influence of substituent positioning on chemical reactivity and physical properties. For example, 2-chloro-1-ethyl-3-fluorobenzene, an isomer of interest, would exhibit a different reactivity pattern in electrophilic aromatic substitution reactions due to the altered directing effects of the substituents. The synthesis of such specific isomers often requires multi-step sequences starting from appropriately substituted precursors.

Another relevant analogue is 1-chloro-3-ethyl-5-methylbenzene. nih.gov The replacement of the fluorine atom with a methyl group significantly alters the electronic properties of the aromatic ring. The methyl group is an activating group, which would enhance the ring's reactivity towards electrophiles compared to its fluorinated counterpart. The synthesis of 1-chloro-3-ethyl-5-methylbenzene could potentially be achieved through Friedel-Crafts alkylation of 1-chloro-3-ethylbenzene, though this may lead to a mixture of isomers. A more controlled synthesis might involve the chlorination of 3-ethyl-5-methylaniline (B3153225) followed by deamination. The chemical properties of these isomers and analogues are of interest for developing a deeper understanding of structure-property relationships.

Halogenated Benzene (B151609) Analogues with Varied Substitution Patterns, e.g., 1-chloro-3-fluorobenzene or 1-bromo-3-chloro-5-fluorobenzene

The study of halogenated benzene analogues with different substitution patterns provides a comparative basis for understanding the reactivity of this compound.

1-Bromo-3-chloro-5-fluorobenzene is a more complex analogue where the introduction of a bromine atom further modifies the electronic landscape of the aromatic ring. iloencyclopaedia.org The reactivity of this compound towards electrophiles would be lower than that of 1-chloro-3-fluorobenzene due to the additional deactivating effect of the bromine atom. The order of reactivity for halobenzenes in electrophilic aromatic substitution is generally F > Cl > Br > I when considering the deactivating effect. quora.com However, in nucleophilic aromatic substitution reactions, the reactivity order is often reversed, with the ease of substitution following the trend of bond strength (C-I < C-Br < C-Cl < C-F). brainly.com

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SAR) studies are crucial for the rational design of new molecules with desired properties. In the context of derivatives of this compound, SAR studies aim to correlate specific structural features with the observed chemical reactivity or biological activity.

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic ring can significantly impact the rate and regioselectivity of further reactions. msu.edu A quantitative understanding of these effects can be developed by studying a series of related compounds and measuring their reaction rates under identical conditions. The Hammett equation is a classical tool used in such studies to quantify the electronic effects of substituents on the reactivity of aromatic compounds.

In the context of medicinal chemistry, SAR studies on halogenated aromatic compounds have revealed important trends. For example, the position and nature of halogen substituents can influence a molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. nih.gov Studies on halogenated phenazines, for instance, have demonstrated that the specific substitution pattern of halogens is critical for their antibacterial activity. nih.gov

Fluorine Mimicry and Bioisosteric Replacements in Related Systems

The fluorine atom possesses unique properties that make it a valuable tool in medicinal chemistry, particularly in the context of bioisosterism. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.com

Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. informahealthcare.com The substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug. While sterically similar to hydrogen, fluorine's high electronegativity can significantly alter the local electronic environment, influencing pKa and dipole moment. sci-hub.se

The replacement of a hydroxyl group with fluorine is another common strategy in drug design. brighton.ac.ukchemrxiv.org This substitution can improve a compound's lipophilicity and membrane permeability, as the hydroxyl group is significantly more polar and capable of hydrogen bonding than fluorine. For example, the replacement of a phenolic hydroxyl group with fluorine can prevent the formation of toxic quinone metabolites that may arise from the oxidation of the phenol. chemrxiv.org The difluoromethyl group (CF2H) has also been explored as a lipophilic bioisostere for the hydroxyl group, offering a different balance of hydrogen bonding capacity and lipophilicity. informahealthcare.comtandfonline.com

The strategic incorporation of fluorine into molecules related to this compound can thus be a powerful approach to modulate their biological activity and pharmacokinetic properties.

Data Tables

Table 1: Physical and Chemical Properties of Selected Halogenated Benzenes

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C8H8ClF | 158.60 nih.gov |

| 2-Chloro-1-ethyl-3-fluorobenzene | 1-Chloro-2-ethyl-3-fluorobenzene | C8H8ClF | 158.60 |

| 1-Chloro-3-ethyl-5-methylbenzene | 1-Chloro-3-ethyl-5-methylbenzene | C9H11Cl | 154.63 nih.gov |

| 1-Chloro-3-fluorobenzene | 1-Chloro-3-fluorobenzene | C6H4ClF | 130.55 |

| 1-Bromo-3-chloro-5-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | 209.44 |

Table 2: Comparison of Reactivity in Electrophilic Aromatic Substitution